molecular formula C11H11ClF3N B7901991 (2-Chloro-3-trifluoromethyl-benzyl)-cyclopropyl-amine CAS No. 625437-33-4

(2-Chloro-3-trifluoromethyl-benzyl)-cyclopropyl-amine

Cat. No.: B7901991
CAS No.: 625437-33-4
M. Wt: 249.66 g/mol
InChI Key: CEQDKNLDFWAMEL-UHFFFAOYSA-N
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Description

(2-Chloro-3-trifluoromethyl-benzyl)-cyclopropyl-amine is an organic compound that features a cyclopropylamine group attached to a benzyl ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-trifluoromethyl-benzyl)-cyclopropyl-amine typically involves the reaction of (2-Chloro-3-trifluoromethyl-benzyl) chloride with cyclopropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-trifluoromethyl-benzyl)-cyclopropyl-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases like sodium hydroxide or potassium carbonate, solvents like dichloromethane or toluene.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide, solvents like water or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

(2-Chloro-3-trifluoromethyl-benzyl)-cyclopropyl-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Chloro-3-trifluoromethyl-benzyl)-cyclopropyl-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-3-trifluoromethyl-benzyl)amine
  • (2-Chloro-3-trifluoromethyl-benzyl)thiol
  • (2-Chloro-3-trifluoromethyl-benzyl)alcohol

Uniqueness

(2-Chloro-3-trifluoromethyl-benzyl)-cyclopropyl-amine is unique due to the presence of both a cyclopropylamine group and a trifluoromethyl group on the benzyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3N/c12-10-7(6-16-8-4-5-8)2-1-3-9(10)11(13,14)15/h1-3,8,16H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQDKNLDFWAMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C(=CC=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101186305
Record name 2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625437-33-4
Record name 2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625437-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Synthesized according to typical procedure J from 2-chloro-3-trifluoromethylbenzaldehyde and cyclopropylamine.
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Synthesis routes and methods II

Procedure details

The mixture of 2-chloro-3-trifluoromethylbenzaldehyde (37.4 g, 179.5 mmol) and cyclopropylamine (25.2 mL, 359.1 mmol) in MeOH (500 mL) was stirred at rt overnight. Subsequently, NaBH4 (9.2 g, 233.4 mmol) was added at 0° C. and the mixture was allowed to warm to rt overnight. 1M NaOH was added (100 mL) and the solvent was evaporated under reduced pressure. Brine (100 mL) was added and extracted with EtOAc (3×100 mL). 2N HCl (100 mL) was added and extracted with Et2O (3×100 mL). The org. phase was washed with 2N HCl (100 mL). To the combined water phase 2N NaOH was added (to pH=14) and the mixture was extracted with EtOAc (3×100 mL). The combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. The corresponding product was isolated as a colourless liquid (33.7 g, 75%). LC-MS: tR=0.66 min; ES+: 250.17.
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9.2 g
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75%

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